mTOR Kinase Potency Advantage Over the Closest Structural Analog (Compound 2) in the Same Publication
In the head-to-head SAR study by Finlay et al., Compound 1 (the target compound) demonstrated an mTOR IC50 of 1.41 µM, representing a 3.5-fold improvement in enzymatic potency compared to its closely related analog Compound 2 (mTOR IC50 = 5.0 µM) [1]. Both compounds were evaluated under identical assay conditions using recombinant mTOR kinase, with IC50 values reported as the geometric mean of at least two independent measurements [1]. This potency differential arises from the specific sulfone substituent and its impact on binding interactions within the ATP-binding pocket.
| Evidence Dimension | mTOR kinase enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 1.41 µM |
| Comparator Or Baseline | Compound 2 (closest structural analog in the same series): IC50 = 5.0 µM |
| Quantified Difference | 3.5-fold greater potency (1.41 vs. 5.0 µM) |
| Conditions | Recombinant mTOR kinase enzymatic assay; geometric mean of ≥2 independent measurements (Finlay et al., Table 1) |
Why This Matters
A 3.5-fold potency difference at the enzyme level translates to meaningfully lower compound consumption in screening cascades and a wider therapeutic index window for cellular follow-up studies.
- [1] Finlay, M.R.V.; et al. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorg. Med. Chem. Lett. 2012, 22 (12), 4163–4168. Table 1, compounds 1 and 2. View Source
